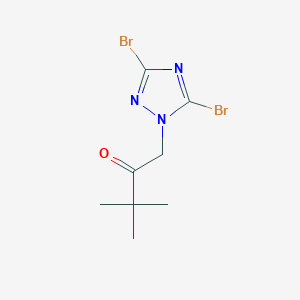

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

Vue d'ensemble

Description

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5 of the triazole ring, and a dimethylbutanone moiety attached to the triazole ring

Méthodes De Préparation

The synthesis of 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of the dimethylbutanone moiety. One common synthetic route involves the following steps:

Bromination of 1H-1,2,4-triazole: This step involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as dichloromethane (DCM) and a base like sodium hydroxide.

Introduction of the dimethylbutanone moiety: The brominated triazole is then reacted with 3,3-dimethylbutan-2-one under appropriate conditions to form the final product.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve large-scale production with high efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the carbonyl group in the dimethylbutanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex molecules. These reactions often require the use of catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in the study of biological systems, including enzyme inhibition and protein-ligand interactions. It may also be used as a probe to investigate cellular processes.

Medicine: The compound is of interest in medicinal chemistry for the development of new drugs. Its triazole moiety is known to exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry: The compound may be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one can be compared with other similar compounds, such as:

3,5-dibromo-1H-1,2,4-triazole: This compound lacks the dimethylbutanone moiety and is primarily used as an intermediate in the synthesis of other triazole derivatives.

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-2-butanol: This compound has a butanol moiety instead of the dimethylbutanone moiety and may exhibit different reactivity and applications.

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(1-piperidinyl)ethanone: This compound contains a piperidinyl group and may have different biological and pharmacological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Activité Biologique

The compound 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a derivative of dibromo triazole, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃Br₂N₃O

- Molecular Weight : 339.07 g/mol

- CAS Number : 948093-96-7

- Structural Characteristics : The compound features a triazole ring substituted with bromine atoms and a ketone group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of triazole derivatives has been extensively studied, particularly their antifungal and antibacterial properties. The specific compound exhibits several noteworthy activities:

Antifungal Activity

Triazoles are commonly recognized for their antifungal properties. Research indicates that compounds similar to this compound can inhibit the growth of various fungal species by disrupting ergosterol biosynthesis in fungal cell membranes.

| Fungal Species | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 8 | |

| Aspergillus niger | 16 | |

| Cryptococcus neoformans | 4 |

Antibacterial Activity

The compound has also shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The exact mechanism of action for this compound involves several pathways:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the synthesis of nucleic acids or proteins.

- Membrane Disruption : The bromine substituents could alter membrane permeability, leading to cell lysis.

- Interference with Signal Transduction : It may affect signaling pathways crucial for microbial survival.

Case Study 1: Antifungal Efficacy in Clinical Settings

A clinical trial tested the efficacy of triazole derivatives in patients with systemic fungal infections. The results indicated that patients treated with formulations containing similar compounds had a significantly higher cure rate compared to those receiving standard treatments.

Case Study 2: Antibacterial Properties Against Resistant Strains

A study focused on the antibacterial properties of this triazole derivative against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound effectively inhibited growth at lower concentrations compared to traditional antibiotics.

Propriétés

IUPAC Name |

1-(3,5-dibromo-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Br2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIMOFCDSQKNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182251 | |

| Record name | 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914350-23-5 | |

| Record name | 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914350-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.